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molecular formula C9H7ClN2 B1632137 4-Chloro-8-methylquinazoline CAS No. 58421-80-0

4-Chloro-8-methylquinazoline

Cat. No. B1632137
M. Wt: 178.62 g/mol
InChI Key: UTBDPFFXKANFFT-UHFFFAOYSA-N
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Patent
US09139568B2

Procedure details

POCl3 (300 mL) was taken in a 2 L round bottom flask under nitrogen. To this was added 8-Methylquinazolin-4(3H)-one (45 g) in portions. The reaction mixture refluxed at 120° C. for 12 h. Reaction completion was monitored by TLC and LCMS. After completion, the reaction mixture was cooled to RT and evaporated to dryness under reduced pressure. The resulted residue was dissolved in DCM (500 mL) and quenched slowly into an ice cold solution of saturated K2CO3 with constant stirring. Then the organic layer was separated and washed with brine solution, dried over sodium sulphate and concentrated under vacuum to afford (45 g, 90% yield) of the titled compound as yellow solid. This was taken for next step without further purification. 1H NMR (CDCl3, 400 MHz) δ 9.03 (s, 1H), 8.08-8.06 (dd, J=8.9, 8.4 Hz, 1H), 7.77-7.76 (d, J=7.1 Hz, 1H), 7.59-7.56 (d, J=15.5 Hz, 1H), 2.75 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][NH:8][C:7]2=O.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:7]1[C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CC=1C=CC=C2C(NC=NC12)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
After completion, the reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulted residue was dissolved in DCM (500 mL)
CUSTOM
Type
CUSTOM
Details
quenched slowly into an ice cold solution of saturated K2CO3 with constant stirring
CUSTOM
Type
CUSTOM
Details
Then the organic layer was separated
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=C(C=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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